3-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a fluoro and methoxy group on the phenyl ring, and a carboxylic acid group at the 5-position of the pyrazole ring. Its unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-fluoro-2-methoxyphenylboronic acid, which is then subjected to Suzuki-Miyaura cross-coupling reactions to introduce the pyrazole ring. The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent medium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(5-fluoro-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, while reduction of the carboxylic acid group can produce 3-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-methanol.
Scientific Research Applications
3-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-methoxyphenylboronic acid: Shares the fluoro and methoxy substitutions but lacks the pyrazole ring and carboxylic acid group.
5-fluoro-2-methoxyphenylboronic acid: Similar structure but without the pyrazole ring and carboxylic acid group.
Uniqueness
3-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the pyrazole ring and carboxylic acid group, which confer distinct chemical reactivity and biological activity. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-15-10(12(16)17)6-9(14-15)8-5-7(13)3-4-11(8)18-2/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKNFBCXHZEDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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